![molecular formula C7H12NNaO4S B1324453 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt CAS No. 5165-97-9](/img/structure/B1324453.png)
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt
Overview
Description
This compound, also known as 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPSNa), is a hydrophilic compound that can be used as a dopant and a protonating agent for conducting polymers . It is used in a variety of electronic applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is commercially available from various suppliers .Molecular Structure Analysis
The linear formula for this compound is H2C=CHCONHC(CH3)2CH2SO3Na . The molecular weight is 229.23 g/mol .Physical And Chemical Properties Analysis
This compound is soluble in water . It has a refractive index of n20/D 1.4220 (lit.) and a density of 1.2055 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Functional Material Applications
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt is synthesized through a series of reactions, starting with epichlorohydrin and sodium bisulfite. This compound acts as a multi-functional material due to its molecular structure that includes both epoxy and hydrophilic sulfonate groups. It has various applications in producing functional materials with outstanding performance such as gelling agents, emulsifiers, and photosensitive materials (Chen Zheng-guo, 2005).
Chromatography and Peptide Analysis
In chromatography, polymers derived from this compound, such as poly[2-acrylamido-2-methyl-1-propanesulfonic acid-co-poly(ethylene glycol) diacrylate], are used for strong cation-exchange capillary liquid chromatography of peptides. These polymers exhibit high dynamic binding capacities and exceptional resolution, making them suitable for analyzing synthetic and natural peptides (Binghe Gu et al., 2006).
Enhanced Oil Recovery
In the field of enhanced oil recovery, a hydrosoluble sulfonate copolymer containing this compound has been synthesized, showing improved shear-tolerance, temperature-tolerance, and salt-tolerance compared to partially hydrolyzed polyacrylamide. This synthetic copolymer also demonstrated higher viscosity retention and improved oil recovery performance under challenging conditions (Feng Li et al., 2018).
Solvent Properties in Liquid Chromatography
Tetraalkylammonium salts of functionalized sulfonic acids, including 2-methyl-2-[(1-oxo-2-propenyl)amino]-1-propane sulfonic acid, have been synthesized and characterized for use in liquid chromatography. These salts are stable at high temperatures and have unique solvent properties, making them suitable for gas chromatography (S. Poole et al., 1989).
Fluorescent Copolymer Synthesis
This compound is used in the synthesis of water-soluble fluorescent copolymers, which demonstrate significant scale inhibition performance. These copolymers are effective in inhibiting the formation of calcium carbonate and calcium sulfate scales, as evidenced by their high inhibition ratios and dispersion properties (Wang Fengyun, 2008).
Future Directions
The compound is used in a variety of electronic applications . It can also be used in the formation of polyelectrolyte copolymer gels for potential application in bioengineering, biomedicine, and water purification . This suggests that it may have a wide range of future applications in these fields.
Mechanism of Action
Sodium acryloyldimethyltaurate, also known as 1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt, is a compound with a variety of applications, particularly in the cosmetics industry .
Target of Action
Sodium acryloyldimethyltaurate is primarily used as a dispersing agent, emulsion stabilizer, opacifying agent, and viscosity increasing agent in aqueous solutions .
Mode of Action
The compound works by forming a polymer network that can hold water and oil droplets in suspension, preventing them from separating . This helps to stabilize emulsions, increase the viscosity of solutions, and improve the texture and feel of cosmetic products .
Biochemical Pathways
Its role is primarily physical, contributing to the stability and texture of the products in which it is used .
Result of Action
The primary result of Sodium acryloyldimethyltaurate’s action is the formation of stable, aesthetically pleasing cosmetic products . By preventing the separation of oil and water phases, it helps to maintain the consistency and effectiveness of these products over time .
Action Environment
Environmental factors such as temperature and pH can influence the performance of Sodium acryloyldimethyltaurate. It is generally considered stable under normal conditions of use . The cosmetics industry is encouraged to use good manufacturing practices to limit impurities and ensure the safety and effectiveness of products containing this ingredient .
Biochemical Analysis
Biochemical Properties
1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt acts as a monomer in the formation of polyelectrolyte copolymer gels. The compound interacts with various enzymes and proteins, enhancing the scrub resistance and dispersant performance of paper coatings and paint emulsions . Additionally, it serves as a dopant and a protonating agent for conducting polymers .
Cellular Effects
This compound influences cell function by acting as a monomer in the synthesis of hydrogel nanocomposites, which can be used as potential adsorbents for dyes . These hydrogels can affect cell signaling pathways, gene expression, and cellular metabolism, making them valuable in various biomedical applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression . The compound’s ability to act as a protonating agent for conducting polymers further highlights its role in molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and resistance to degradation over time . Long-term studies have shown that it maintains its effectiveness in various applications, including bioengineering and water purification .
Dosage Effects in Animal Models
Studies on animal models have indicated that the effects of this compound vary with different dosages. At lower doses, it exhibits beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects is crucial for its safe application in biomedical research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its role in bioengineering and biomedicine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, impacting its overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects .
Properties
IUPAC Name |
sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFUWXVFYKCSQA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15214-89-8 (Parent) | |
| Record name | Sodium acryloyldimethyltaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027591 | |
| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5165-97-9 | |
| Record name | Sodium acryloyldimethyltaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ACRYLOYLDIMETHYLTAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
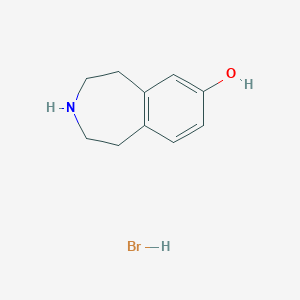

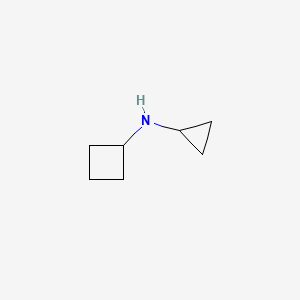

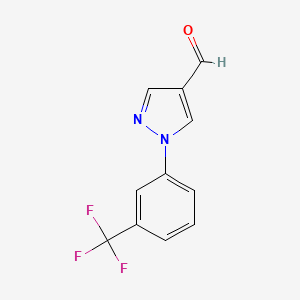
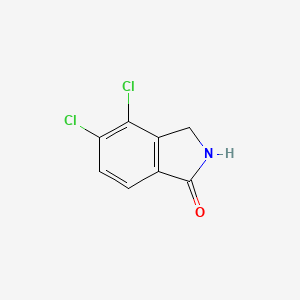
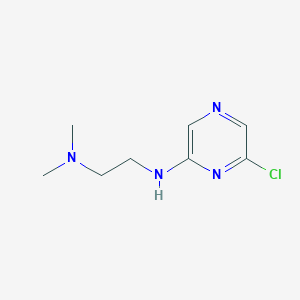
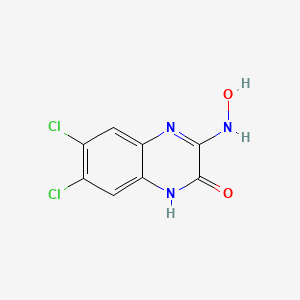

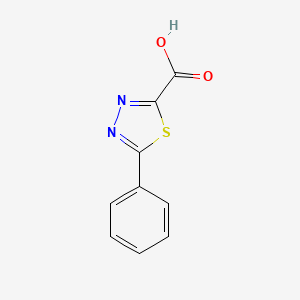
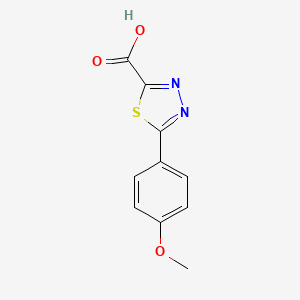
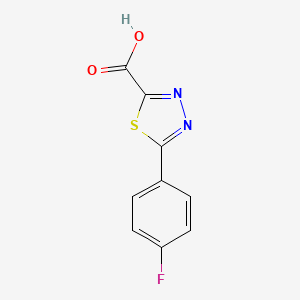

![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)
